molecular formula C12H15BrN2O2 B13479003 5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one

5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one

Cat. No.: B13479003
M. Wt: 299.16 g/mol
InChI Key: RFFVPMPGAGBKQS-UHFFFAOYSA-N
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Description

5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a bromohydroxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-4-hydroxybenzylamine with a suitable pyrrolidinone derivative under controlled conditions. The reaction may require catalysts, specific temperature settings, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybenzylamine: Shares the bromohydroxybenzyl group but lacks the pyrrolidinone ring.

    Pyrrolidin-2-one: The core structure without the bromohydroxybenzyl substitution.

Uniqueness

5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is unique due to the combination of the bromohydroxybenzyl group and the pyrrolidinone ring. This unique structure may confer specific properties and activities not observed in similar compounds.

Biological Activity

5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C12H15BrN2O2C_{12}H_{15}BrN_2O_2 and a molecular weight of 299.16 g/mol. Its structure features a pyrrolidin-2-one ring combined with a brominated hydroxybenzyl group, which enhances its reactivity and biological interactions . The presence of the bromine atom and hydroxyl group is significant for its biological activity, as these functional groups can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, allowing for the introduction of specific functional groups that enhance its reactivity . The multi-step synthesis is crucial for creating derivatives that may exhibit improved biological properties.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been noted that similar compounds within the pyrrolidine class have shown efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus .

A comparative analysis of various derivatives indicates that compounds with structural similarities to this compound have demonstrated potent antimicrobial activity against Gram-positive pathogens . The compound's mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using human lung adenocarcinoma (A549) cells have shown that derivatives of pyrrolidinones can reduce cell viability significantly . The structure-activity relationship (SAR) analysis indicates that modifications to the amino group and other substituents can enhance anticancer efficacy while minimizing cytotoxicity to non-cancerous cells.

CompoundCell LineIC50 (µM)Notes
This compoundA549TBDPromising anticancer activity
Compound 21 (similar structure)A54966More potent than others tested

The SAR studies suggest that compounds containing free amino groups exhibit more potent anticancer activity than those with substituted amino groups .

The interaction studies reveal that this compound may bind to specific enzymes or receptors involved in metabolic pathways related to cancer and bacterial infections. Techniques such as molecular docking and binding assays are employed to elucidate these interactions, providing insights into its mechanism of action .

Case Studies and Research Findings

Recent literature highlights several case studies where similar compounds have been tested for their biological activities:

  • Antimicrobial Efficacy : Research showed that derivatives similar to this compound exhibited strong activity against multidrug-resistant strains, suggesting potential for development into new antibiotics .
  • Cytotoxicity Profiles : A study comparing the cytotoxic effects on both cancerous (A549) and non-cancerous cells indicated that while some derivatives were highly effective against cancer cells, they maintained low toxicity towards normal cells, a desirable trait in drug development .

Properties

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

5-[[(3-bromo-4-hydroxyphenyl)methylamino]methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H15BrN2O2/c13-10-5-8(1-3-11(10)16)6-14-7-9-2-4-12(17)15-9/h1,3,5,9,14,16H,2,4,6-7H2,(H,15,17)

InChI Key

RFFVPMPGAGBKQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CNCC2=CC(=C(C=C2)O)Br

Origin of Product

United States

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